6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Overview
Description
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of isoquinolines.
Scientific Research Applications
Alkaloid Isolation and Characterization
- Isolation from Plants : It's isolated as a major alkaloid from Hammada scoparia leaves, belonging to the isoquinoline family. It was characterized using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).
Pharmacological Studies
- Impact on Blood Pressure and Smooth Muscle : Studies on isoquinolines show that hydroxy groups increase pressor action while methoxy groups decrease it. The position of these groups significantly affects blood pressure and smooth muscle activity (Fassett & Hjort, 1938).
- Pharmacological Effects of Derivatives : 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their chemical and pharmacological properties, including toxicity and effects on blood pressure and respiration (Hjort et al., 1942).
Chemical Synthesis and Transformation
- Stereospecific N-Methylation : Stereospecific N-methylation of this compound and its derivatives has been reported, showing preferential methylation of different enantiomers (Bahnmaier et al., 1999).
- Synthesis Techniques : Methods for synthesizing variations of this compound, including 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, have been developed (Zlatoidský & Gabos, 2009).
- Synthesis of Enantiopure Compounds : A method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in nuclear receptors modulation, has been developed (Forró et al., 2016).
Nanotechnology and Quantum Studies
- Quantum Entanglement Dynamics : This compound has been used in analytical models to study interactions with a two-mode field in the context of human cancer cells, tissues, and tumor diagnosis (Alireza et al., 2019).
Neurological Research
- Neuroprotective or Neurotoxic Activity : Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds shows potential neuroprotective activity, particularly in the context of Parkinson's disease treatment (Okuda et al., 2003).
properties
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMULJVNWNTWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963463 | |
Record name | 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4593-97-9 | |
Record name | Isosalsoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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